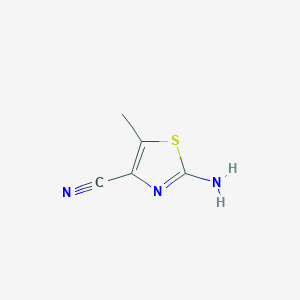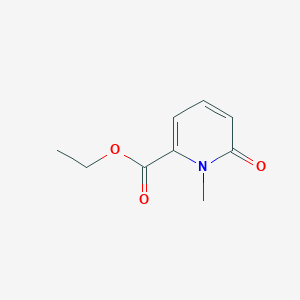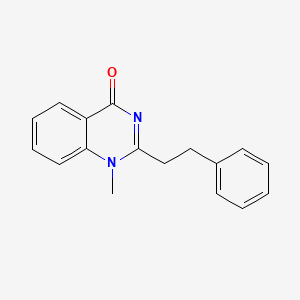
1-Methyl-2-phenethylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenethylquinazolin-4(1H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit a range of pharmacological properties, making them valuable in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenethylquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. Common reagents used in these reactions include:
- Anthranilic acid
- Phenethylamine
- Methylating agents (e.g., methyl iodide)
- Catalysts (e.g., acids or bases)
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve optimizing reaction conditions to maximize yield and purity. This may include:
- High-temperature reactions
- Use of solvents to facilitate the reaction
- Purification techniques such as recrystallization or chromatography
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-phenethylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acidic or basic catalysts for substitution reactions
Major Products
- Quinazolinone N-oxides
- Dihydroquinazolinones
- Substituted quinazolinones
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-phenethylquinazolin-4(1H)-one depends on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylquinazolin-4(3H)-one
- 2-Methylquinazolin-4(3H)-one
- 2-Phenethylquinazolin-4(3H)-one
Uniqueness
1-Methyl-2-phenethylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and phenethyl groups may enhance its pharmacological properties compared to other quinazolinone derivatives.
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1-methyl-2-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-19-15-10-6-5-9-14(15)17(20)18-16(19)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
IGUSQQJXSWZGKN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N=C1CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
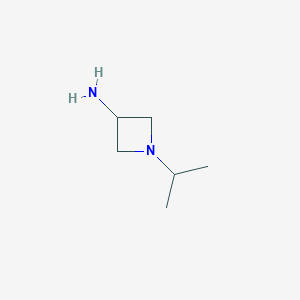
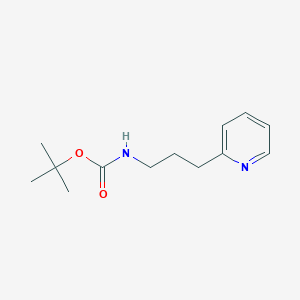
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
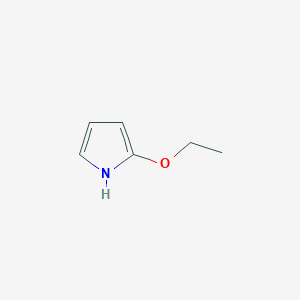
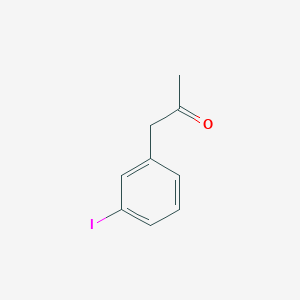
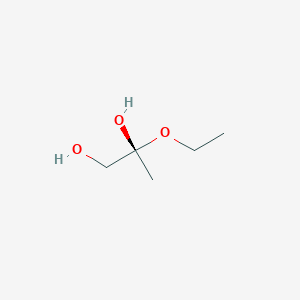
![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
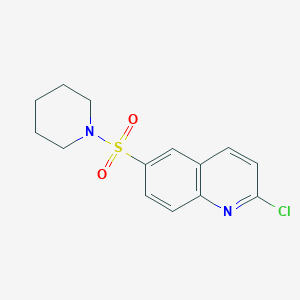
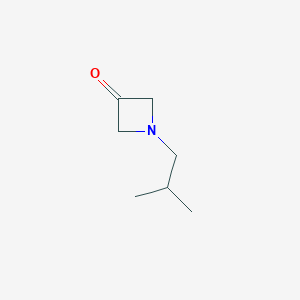
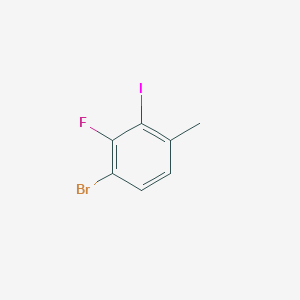
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
